molecular formula C17H13Br2N3O3 B6053222 N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide

N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide

Cat. No.: B6053222
M. Wt: 467.1 g/mol
InChI Key: YDCHRNMPHVHIAX-UHFFFAOYSA-N
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Description

N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N3O3/c1-22-15-11(7-9(18)8-12(15)19)14(17(22)24)20-21-16(23)10-5-3-4-6-13(10)25-2/h3-8,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHRNMPHVHIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)Br)C(=C1O)N=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(5,7-dibromo-2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-bromoindole: Used as a building block in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which contribute to its distinct chemical and biological properties.

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